N-((2-methylthiazol-4-yl)methyl)cyclopropanamine
Description
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)4-9-7-2-3-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
MVSDOPVCLACDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2CC2 |
Origin of Product |
United States |
Biological Activity
N-((2-methylthiazol-4-yl)methyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in relation to its role as a small-molecule inhibitor targeting specific pathways involved in disease mechanisms. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyclopropane ring and a thiazole moiety, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 166.24 g/mol. The structural characteristics facilitate interactions with various biological targets, particularly in signaling pathways associated with cancer and other diseases.
The compound primarily functions as an inhibitor of the Src homology phosphotyrosine phosphatase 2 (SHP2), which plays a significant role in cellular signaling pathways. SHP2 is known to be involved in various processes such as:
- Cell Proliferation : By regulating downstream signaling from receptor tyrosine kinases.
- Differentiation and Survival : Its activity is linked to oncogenesis when constitutively activated.
Inhibition of SHP2 by this compound disrupts these pathways, potentially leading to decreased tumor growth and improved therapeutic outcomes for cancers associated with SHP2 dysregulation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on SHP2 activity. For instance, studies reported IC50 values in the low micromolar range, indicating potent inhibition compared to control compounds. This inhibition was confirmed through various biochemical assays measuring phosphatase activity in cell lines expressing SHP2.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies involving xenograft models of human cancers showed a reduction in tumor size following treatment with this compound. The observed effects included:
- Tumor Growth Inhibition : Significant reductions in tumor volume were recorded.
- Survival Rates : Improved survival rates were noted in treated groups compared to controls.
Case Studies
-
Case Study on Melanoma Treatment :
A study investigated the effects of this compound on melanoma cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, correlating with SHP2 inhibition . -
Case Study on Acute Myeloid Leukemia (AML) :
Research focused on AML models demonstrated that treatment with this compound led to reduced cell viability and increased differentiation markers, suggesting potential as a therapeutic agent for hematological malignancies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Target | IC50 (µM) | Effect Observed |
|---|---|---|---|
| In Vitro Assay | SHP2 | 0.5 | Significant inhibition |
| In Vivo Xenograft | Melanoma | - | Tumor volume reduction |
| In Vivo Xenograft | AML | - | Increased differentiation markers |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following cyclopropanamine derivatives are structurally related and highlight the impact of substituent variation:
Key Observations :
- In contrast, electron-donating groups (e.g., methyl in thiazole/pyrazole analogs ) increase reactivity.
- Molecular Weight and Solubility : Lower molecular weight analogs (e.g., pyrazole derivative, 179.27 g/mol) may exhibit better aqueous solubility compared to halogenated derivatives (260.56 g/mol), impacting bioavailability in drug discovery .
- Synthetic Utility : The thiazole-based compound in was synthesized via reaction with 4-nitrophenyl chloroformate, yielding a carbamate product (87% yield). This suggests that substituents on the thiazole ring (e.g., isopropyl vs. methyl) influence reaction efficiency and product stability.
Preparation Methods
Alkylation of Cyclopropanamine with (2-Methylthiazol-4-yl)methyl Halides
This method involves the nucleophilic substitution of a halogenated thiazole intermediate with cyclopropanamine. The general pathway includes:
- Synthesis of (2-methylthiazol-4-yl)methyl bromide :
- Alkylation Reaction :
Challenges :
- Over-alkylation may occur due to the primary nature of cyclopropanamine.
- Solution : Use a 2:1 molar ratio of cyclopropanamine to bromide and conduct the reaction at 0–5°C to favor mono-alkylation.
Representative Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alcohol to bromide | PBr₃, CH₂Cl₂, 0°C → RT, 3h | 85% | |
| Alkylation | Cyclopropanamine, K₂CO₃, DMF, 24h, RT | 62% |
Reductive Amination Using (2-Methylthiazol-4-yl)methyl Aldehyde
This route avoids alkylation challenges by employing reductive amination:
- Aldehyde Synthesis :
- Reductive Amination :
Advantages :
- Higher selectivity for mono-alkylation compared to direct alkylation.
- Mild conditions preserve the integrity of the cyclopropane ring.
Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alcohol to aldehyde | MnO₂, CH₂Cl₂, 12h, RT | 78% | |
| Reductive amination | NaBH₃CN, MeOH, 6h, RT | 68% |
Mitsunobu Reaction with (2-Methylthiazol-4-yl)methanol
The Mitsunobu reaction enables direct N-alkylation under neutral conditions:
- Reaction Setup :
Key Considerations :
Performance :
| Reagents/Conditions | Yield | Source |
|---|---|---|
| DIAD, PPh₃, THF, 12h, RT | 54% |
Staudinger Reaction Followed by Alkylation
This two-step approach leverages azide intermediates:
- Azide Formation :
- Staudinger Reduction :
- Secondary Alkylation :
- The resulting amine is alkylated with cyclopropane-derived electrophiles (e.g., cyclopropyl bromide).
Limitations :
Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azide synthesis | NaN₃, DMF, 24h, RT | 89% | |
| Staudinger reduction | PPh₃, THF/H₂O, 16h, RT | 47% | |
| Cyclopropane alkylation | Cyclopropyl bromide, K₂CO₃, DMF, 24h, RT | 29% |
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
| Method | Yield Range | Key Advantages | Major Challenges |
|---|---|---|---|
| Direct alkylation | 62–85% | Simplicity, scalable | Over-alkylation risks |
| Reductive amination | 68–78% | Selective, mild conditions | Aldehyde instability |
| Mitsunobu reaction | 54% | No strong bases/acids | High reagent cost |
| Staudinger/alkylation | 29–47% | Avoids direct handling of halides | Low final yield, multiple steps |
Purification and Characterization
Post-synthesis purification typically involves:
- Column chromatography (SiO₂, eluent: EtOAc/hexane or CH₂Cl₂/MeOH).
- Recrystallization from isopropyl ether or ethyl acetate.
Characterization Data :
Q & A
Q. What are the standard synthetic routes for N-((2-methylthiazol-4-yl)methyl)cyclopropanamine, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of cyclopropanamine derivatives with thiazole precursors. Key steps include:
- Thiazole Formation : Reacting 2-methylthiazole-4-carbaldehyde with cyclopropanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for purity.
- Optimization : Use a factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify critical parameters impacting yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm cyclopropane ring integrity and thiazole substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to validate molecular mass (±2 ppm accuracy).
- HPLC-PDA : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>98%) and detect byproducts .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values reported .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC50. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Prioritize derivatives with lower binding energy (<-8 kcal/mol) .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap) and reactivity trends .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability and conformational changes .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Error Analysis : Quantify uncertainties in computational parameters (e.g., force field accuracy) and experimental replicates (SEM ± 10%).
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects in assays) .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to prevent racemization (e.g., 30 mL/min flow rate, 50°C) .
- In-line Analytics : PAT tools (FTIR, Raman probes) for real-time monitoring of intermediate formation .
- Membrane Separation : Tangential flow filtration (TFF) to isolate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics : SILAC labeling combined with affinity chromatography to identify protein targets .
- Metabolomics : LC-MS/MS to track metabolic pathway perturbations (e.g., TCA cycle intermediates) post-treatment .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell responses .
Q. What advanced statistical methods are recommended for analyzing dose-response anomalies?
Methodological Answer:
- Nonlinear Mixed-Effects Modeling (NLME) : Fit sigmoidal curves (Hill equation) while accounting for inter-experiment variability .
- Bayesian Hierarchical Models : Estimate posterior probabilities for EC50 shifts across biological replicates .
- Bootstrap Resampling : Generate 95% confidence intervals for EC50 values (n=10,000 iterations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
